1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one
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Overview
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Pyrimidine N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-yl)-1H-indole-2-carboxamide
- 2-[(4-Chlorophenyl)sulfonyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Uniqueness
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is unique due to its specific structural features, such as the combination of a pyrimidine ring with a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918164-36-0 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]pyrimidin-2-one |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-4-2-9(3-5-10)11(16)8-15-7-1-6-14-12(15)17/h1-7H,8H2 |
InChI Key |
PNVJAABYQHURLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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